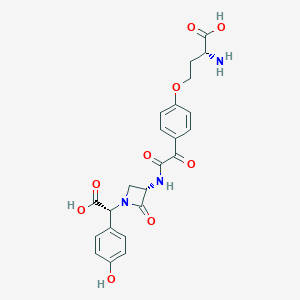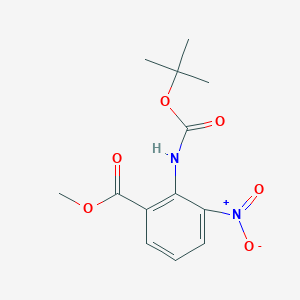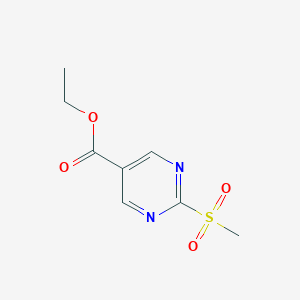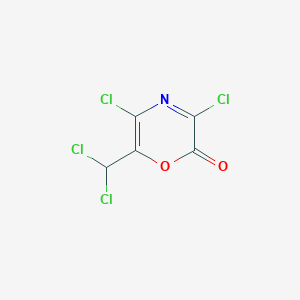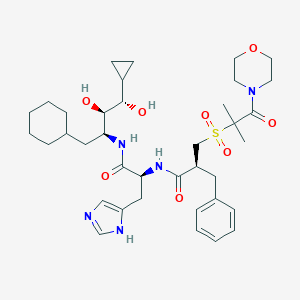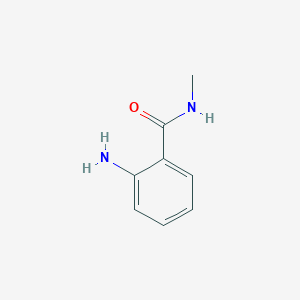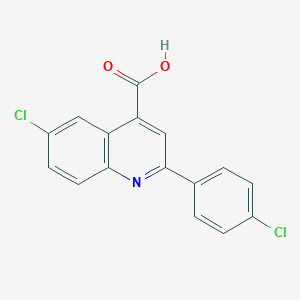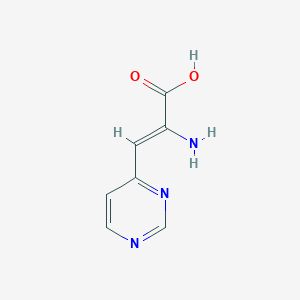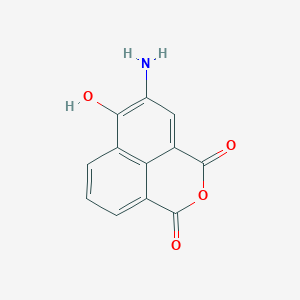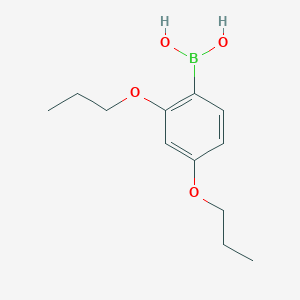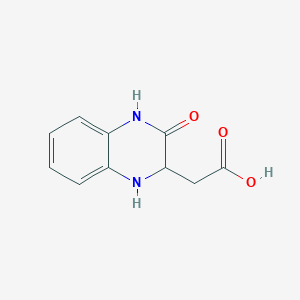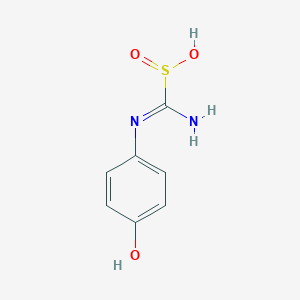
(4-Hydroxyanilino)(imino)methanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyanilino)(imino)methanesulfinic acid, also known as sulfo-N-hydroxysuccinimide (sulfo-NHS), is a common reagent used in bioconjugation reactions. It is widely used in the synthesis of protein conjugates, antibody-drug conjugates, and other bioconjugates. Sulfo-NHS is a water-soluble, stable, and highly reactive compound that can be used to modify a wide range of biomolecules.
Mecanismo De Acción
The mechanism of action of sulfo-NHS involves the formation of a stable amide bond between the NHS ester and a primary amine group on the biomolecule. This reaction is highly specific and can be used to selectively modify a single amino acid residue within a protein.
Efectos Bioquímicos Y Fisiológicos
Sulfo-NHS is a non-toxic compound that does not have any significant biochemical or physiological effects on the body. It is rapidly cleared from the body and does not accumulate in tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using sulfo-NHS in lab experiments include its high reactivity, water solubility, and stability. However, sulfo-NHS can be sensitive to pH and temperature, which can affect its reactivity. Additionally, the reaction between sulfo-NHS and biomolecules can be affected by the presence of other functional groups, which can limit its specificity.
Direcciones Futuras
1. Development of new bioconjugation strategies using sulfo-NHS.
2. Optimization of sulfo-NHS conjugation reactions for improved specificity and yield.
3. Investigation of the effects of sulfo-NHS conjugation on protein structure and function.
4. Development of new applications for sulfo-NHS in diagnostics and therapeutics.
5. Investigation of the in vivo stability and pharmacokinetics of sulfo-NHS conjugates.
Métodos De Síntesis
Sulfo-NHS can be synthesized by reacting N-hydroxysuccinimide (NHS) with sodium bisulfite. The reaction is typically carried out in water at room temperature, and the resulting product is purified by precipitation or chromatography.
Aplicaciones Científicas De Investigación
Sulfo-NHS is widely used in scientific research for the conjugation of biomolecules. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are a type of targeted cancer therapy. Sulfo-NHS can also be used to modify proteins, enzymes, and peptides for use in various applications, including diagnostics and therapeutics.
Propiedades
Número CAS |
146886-04-6 |
|---|---|
Nombre del producto |
(4-Hydroxyanilino)(imino)methanesulfinic acid |
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
amino-(4-hydroxyphenyl)iminomethanesulfinic acid |
InChI |
InChI=1S/C7H8N2O3S/c8-7(13(11)12)9-5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9)(H,11,12) |
Clave InChI |
NQLSEHQHFJZFBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
